molecular formula C5H7N3O2 B3352988 1,5-Dimethyl-2-nitroimidazole CAS No. 5213-48-9

1,5-Dimethyl-2-nitroimidazole

Cat. No.: B3352988
CAS No.: 5213-48-9
M. Wt: 141.13 g/mol
InChI Key: BILWDWLNZFTXAN-UHFFFAOYSA-N
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Description

Contextualization of Nitroimidazole Scaffolds in Organic Chemistry

The nitroimidazole framework is a cornerstone in the field of organic and medicinal chemistry. researchgate.netnih.govnih.gov These heterocyclic compounds, characterized by an imidazole (B134444) ring bearing a nitro group, exhibit a wide array of chemical and biological activities. niscpr.res.inacs.orgresearchgate.net The position of the nitro group (at C2, C4, or C5) significantly influences the molecule's properties and reactivity. ias.ac.inajrconline.org

Nitroimidazoles are particularly recognized for their utility as therapeutic agents, demonstrating efficacy against anaerobic bacteria and protozoa. researchgate.netniscpr.res.inunimib.it This has spurred extensive research into their synthesis and functionalization to develop new and more effective drugs. nih.govnih.govresearchgate.net Beyond their medicinal applications, nitroimidazoles serve as versatile building blocks in the synthesis of more complex molecules and as probes for studying biological processes like hypoxia. unimib.itnih.gov The electron-withdrawing nature of the nitro group imparts unique electronic properties to the imidazole ring, making them interesting subjects for studies in physical organic chemistry. sci-hub.se

Historical Perspectives on the Discovery and Initial Chemical Investigations of Nitroimidazoles

The journey of nitroimidazoles began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product from Nocardia mesenterica. nih.govnih.gov This discovery was a pivotal moment, sparking widespread interest in the chemical synthesis and biological potential of this class of compounds. nih.govnih.govunimib.it Early synthetic efforts were challenging; for instance, the direct nitration of imidazole yields the 4- or 5-nitro derivative, not the 2-nitro isomer. google.com

A significant breakthrough came with the development of methods to synthesize 2-nitroimidazoles from 2-aminoimidazoles via diazotization followed by nitration. nih.govgoogle.com This opened the door to the preparation of a vast number of analogues. The first bicyclic nitroimidazole with antitubercular activity was discovered in 1989, further expanding the scope of nitroimidazole research. nih.govnih.gov These early investigations laid the fundamental groundwork for the extensive exploration of nitroimidazole chemistry that continues to this day. nih.govnih.gov

Significance of 1,5-Dimethyl-2-nitroimidazole as a Model Compound in Heterocyclic Chemistry

Within the large family of nitroimidazoles, this compound serves as a valuable model compound for several reasons. Its relatively simple and well-defined structure allows for the systematic study of the fundamental chemical and physical properties of the 2-nitroimidazole (B3424786) scaffold.

Synthesis and Physicochemical Properties: The synthesis of this compound has been documented, providing a basis for further chemical manipulation. google.com Its physicochemical properties have been characterized, offering a baseline for comparison with other substituted nitroimidazoles.

PropertyValueReference
Molecular FormulaC5H7N3O2 thermofisher.com
Molecular Weight141.13 g/mol thermofisher.comchemimpex.com
Melting Point107-108 °C (dec.) google.com
AppearanceWhite to pale yellow powder or crystals thermofisher.com

Spectroscopic and Structural Analysis: Spectroscopic data, including mass spectrometry, provides insights into its fragmentation patterns and electronic structure. massbank.eu The chemical shifts observed in NMR spectroscopy are useful for structural assignments and for understanding the electronic environment of the imidazole ring. ias.ac.in Quantum chemical studies on related nitroimidazoles help to elucidate the effects of substituents on stability, reactivity, and electronic properties, with this compound providing a key data point in these theoretical models. sci-hub.se

Reactivity Studies: The presence of the nitro group at the 2-position, along with the methyl groups at the 1 and 5-positions, influences the reactivity of the imidazole ring. Studies on nucleophilic substitution and other reactions of related nitroimidazoles provide a framework for predicting the chemical behavior of this compound. rsc.orgresearchgate.net For instance, the anion of 2-nitroimidazole has been shown to participate in SRN1 reactions. rsc.org

Current Research Trajectories and Open Questions Pertaining to this compound

Current research involving nitroimidazoles is multifaceted, with a significant focus on developing new therapeutic agents and understanding their mechanisms of action. acs.orgresearchgate.net While much of the recent literature focuses on more complex, functionalized nitroimidazoles, the fundamental chemistry of simpler derivatives like this compound remains relevant.

Areas of Active Investigation:

Synthesis of Novel Derivatives: The synthesis of new nitroimidazole derivatives continues to be an active area of research, with the goal of creating compounds with improved properties. nih.govnih.gov The core structure of this compound can serve as a starting point or a reference for these synthetic endeavors.

Mechanism of Action Studies: Understanding how nitroimidazoles exert their biological effects is crucial for the design of new drugs. nih.gov The reduction of the nitro group is known to be a key activation step. unimib.it Studying the electrochemical and radical chemistry of model compounds like this compound can provide valuable insights into these processes.

Computational Chemistry: Advanced computational methods are being used to predict the properties and reactivity of nitroimidazoles. sci-hub.sefrontiersin.org These theoretical studies, when benchmarked against experimental data for compounds like this compound, can be powerful predictive tools in drug discovery.

Open Questions:

Detailed Reaction Mechanisms: While general reaction pathways are known, the detailed mechanisms of many reactions involving nitroimidazoles, including their interactions with biological macromolecules, are not fully understood.

Structure-Activity Relationships: A clearer understanding of how specific structural modifications, such as the placement and nature of substituents on the imidazole ring, affect the chemical and biological properties is still needed.

Exploration of New Applications: While the use of nitroimidazoles as antimicrobial agents is well-established, their potential in other areas, such as materials science or catalysis, remains largely unexplored. The fundamental properties of this compound could make it a candidate for investigation in these novel contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-2-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-3-6-5(7(4)2)8(9)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILWDWLNZFTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200135
Record name Imidazole, 1,5-dimethyl-2-nitro-
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Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5213-48-9
Record name 1,5-Dimethyl-2-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5213-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 1,5-dimethyl-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1,5-dimethyl-2-nitro-
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Synthetic Methodologies and Strategies for 1,5 Dimethyl 2 Nitroimidazole and Its Analogues

Classical Synthetic Routes to 1,5-Dimethyl-2-nitroimidazole

Classical methods for synthesizing this compound typically involve a multi-step process that includes the formation of the core imidazole (B134444) ring, followed by specific functional group manipulations like nitration and methylation.

A primary classical strategy involves constructing a suitably substituted imidazole precursor which is then converted to the final product. For this compound, a common and effective pathway begins with the synthesis of a 2-aminoimidazole intermediate. google.comgoogle.comnih.gov

Specifically, the precursor 1,5-dimethyl-2-aminoimidazole is prepared first. google.comgoogle.com This can be achieved by reacting α-N-methylaminopropionaldehyde with cyanamide. google.com The resulting solution is heated, and after workup, the hydrochloride salt of 1,5-dimethyl-2-aminoimidazole is isolated. google.com This amino-substituted imidazole then serves as the direct precursor for the introduction of the nitro group at the 2-position through derivatization. google.com This ring-formation-then-derivatization sequence is often preferred because direct nitration of the imidazole ring at the 2-position is challenging. google.com

Direct nitration of an imidazole ring typically results in the nitro group being added at the 4- or 5-position. google.com Therefore, to synthesize 2-nitroimidazoles, an indirect method is required. The most effective classical method is a variation of the Sandmeyer reaction, which starts from a 2-aminoimidazole precursor. google.comsci-hub.ruwikipedia.orgethernet.edu.etbohrium.com

The synthesis of this compound from its 2-amino analogue exemplifies this process. google.com The procedure involves the diazotization of 1,5-dimethyl-2-aminoimidazole hydrochloride using an alkali metal nitrite (B80452), such as sodium nitrite, in the presence of a strong acid like fluoboric acid at low temperatures. google.comsci-hub.ru The resulting diazonium salt is then treated with an excess of sodium nitrite in water, with powdered copper acting as a catalyst, to replace the diazonium group with a nitro group. google.comethernet.edu.et This "nitro-Sandmeyer" reaction provides a reliable route to 2-nitroimidazoles, which are otherwise difficult to obtain. sci-hub.ru

StepReagents & ConditionsPurposeReference
1. Diazotization 1,5-dimethyl-2-aminoimidazole HCl, Fluoboric acid (HBF₄), Sodium Nitrite (NaNO₂), Water, 0°CFormation of the diazonium salt intermediate. google.com
2. Nitration Aqueous solution of Sodium Nitrite (NaNO₂), Copper (Cu) powder, Room temperatureReplacement of the diazonium group with a nitro group. google.com
3. Workup Dilute HCl, Ethyl acetate (B1210297) extractionIsolation and purification of the final product. google.com
A summary of the classical nitration procedure for this compound.

The synthesis of specifically substituted imidazoles like this compound requires precise control over the placement of methyl groups, a concept known as regioselectivity. The N-alkylation of unsymmetrical imidazoles can lead to a mixture of isomers, making regiocontrol a significant synthetic challenge. otago.ac.nz

When an unsymmetrical imidazole is methylated, the reaction can occur at either of the two ring nitrogen atoms. otago.ac.nz The outcome is influenced by several factors, including the electronic effects of existing substituents and the steric hindrance around the nitrogen atoms. otago.ac.nzacs.org For instance, electron-withdrawing groups, such as a nitro group, deactivate the nearer nitrogen atom to electrophilic attack, favoring methylation at the more remote nitrogen. otago.ac.nz

To achieve a specific isomer, such as the more sterically hindered one, chemists have developed methodologies involving protecting groups. acs.org For example, a bulky sulfonyl group can be temporarily attached to one nitrogen, directing the methylation to the other, less hindered nitrogen. Subsequent removal of the protecting group yields the desired N-methylated product. acs.org Biocatalytic methods using engineered methyltransferase enzymes have also emerged, offering high regioselectivity for the N-methylation of various heterocycles, including imidazoles. nih.gov

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and are environmentally benign. These principles of green chemistry have been applied to the synthesis of nitroimidazoles, leading to the development of novel catalytic and microwave-assisted procedures. jocpr.comresearchgate.netnih.gov

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. researchgate.net In the context of imidazole synthesis, various heterogeneous catalysts, including metal-based and metal-free systems, have been developed. researchgate.netrsc.orgresearchgate.net For instance, magnetic nanocatalysts have been used to facilitate the three-component condensation reaction to form substituted imidazoles. rsc.org

In the synthesis of 2-nitroimidazoles, a greener approach involves replacing strong mineral acids with solid acid catalysts. jocpr.com One such method uses a natural iron-rich kaolinite (B1170537) clay to catalyze the reaction of 2-aminoimidazoles with sodium nitrite under solvent-free, microwave-assisted conditions. jocpr.comejpmr.com This approach not only avoids the use of corrosive acids like sulfuric acid but also simplifies the workup procedure. jocpr.com Another green method employs oxone as an oxidant in water for the conversion of 2-aminoimidazole to 2-nitroimidazole (B3424786), highlighting a move towards more sustainable reagents and solvents. nih.gov

The use of microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jocpr.commdpi.com This technology has been successfully applied to the synthesis of various nitroimidazole derivatives. nih.govscope-journal.com

A notable green protocol for synthesizing 2-nitroimidazoles involves the microwave-assisted reaction of 2-aminoimidazoles with sodium nitrite on a solid support like potter's clay, completely avoiding the use of a solvent. jocpr.comnih.gov This method is general for a range of substituted 2-nitroimidazoles and is characterized by its simplicity and efficiency, with reactions often completing in minutes. jocpr.com Microwave assistance has also been employed for the synthesis of complex nitroimidazole-containing structures, such as Benznidazole, by reacting 2-nitroimidazole with N-benzyl-2-hydroxyacetamide under microwave conditions, offering an eco-friendly and economical alternative. nih.gov

MethodHeatingCatalyst/SupportSolventReaction TimeYieldReference
Conventional RefluxH₂SO₄AqueousHoursModerate ethernet.edu.et
Microwave-Assisted MicrowaveKaolinite ClaySolvent-freeMinutes~82% jocpr.comnih.gov
A comparison of conventional and microwave-assisted synthesis of 2-nitroimidazoles.

Solvent-Free Reaction Systems

The pursuit of green chemistry has led to the development of solvent-free reaction systems, often enhanced by microwave irradiation. A notable greener methodology for the synthesis of 2-nitroimidazoles involves the reaction of 2-aminoimidazoles with sodium nitrite under dry conditions, catalyzed by a natural, iron-rich kaolinite clay. jocpr.com This approach avoids the use of strong mineral acids and organic solvents, with the reaction being driven by microwave energy. jocpr.com The protocol is significant for its simple work-up, reduced reaction times, and minimization of chemical waste. jocpr.com

The general transformation from a 2-aminoimidazole to a 2-nitroimidazole under these conditions demonstrates the versatility of this solvent-free method for creating a library of substituted 2-nitroimidazole analogues. jocpr.com

Table 1: Examples of Solvent-Free Synthesis of 2-Nitroimidazoles

Starting 2-Aminoimidazole Product Yield (%)
2-Amino-4-phenylimidazole 2-Nitro-4-phenylimidazole 90%
2-Amino-4,5-diphenylimidazole 2-Nitro-4,5-diphenylimidazole 92%
2-Amino-4-(p-tolyl)imidazole 2-Nitro-4-(p-tolyl)imidazole 83%
2-Amino-4-(p-methoxyphenyl) 2-Nitro-4-(p-methoxyphenyl) 85%

Data sourced from a study on greener synthesis methodologies for 2-nitroimidazoles. jocpr.com

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is key to modulating its chemical properties and creating new molecular entities for further synthetic applications. These strategies can target the nitro group, the imidazole ring itself, or the nitrogen atoms within the ring.

Functionalization at the Nitro Group

The nitro group is a highly versatile functional handle, and its transformation is a primary strategy for derivatization. The most common functionalization is its reduction to a primary amine. This transformation fundamentally alters the electronic properties of the imidazole ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. For instance, the reduction of a related compound, 2-nitro-1-phenyl-1H-imidazole, to 2-amino-1-phenyl-1H-imidazole can be effectively achieved using zinc and acetic acid in THF. nih.gov This conversion opens up a new range of possible reactions, as the resulting amino group can be further derivatized through acylation, alkylation, or diazotization. The general mechanism of action for many nitroimidazoles involves the reductive bioactivation of the nitro group to form reactive intermediates. nih.gov

Modifications of the Imidazole Ring System (Excluding Biological Contexts)

Modifications to the carbon backbone of the imidazole ring provide another avenue for structural diversification. While direct C-H functionalization of this compound is not widely documented, reactions involving the methyl substituents serve as a proxy for ring system modification. For example, the methyl group at the 2-position of the isomeric 1,2-dimethyl-5-nitroimidazole (dimetridazole) can undergo aldol (B89426) condensation with various aryl aldehydes. nih.gov This reaction, typically conducted in the presence of a base like sodium ethoxide, extends the carbon framework by creating a new carbon-carbon bond, yielding 2-styryl-5-nitroimidazole derivatives. nih.gov This strategy allows for the introduction of a wide array of aromatic and heterocyclic moieties onto the imidazole core. nih.gov

Table 2: Synthesis of 2-Styryl-5-Nitroimidazole Derivatives via Aldol Condensation

Aldehyde Reactant Resulting 2-Styryl Derivative Yield (%)
4-Nitrobenzaldehyde 1,2-Dimethyl-5-nitro-4-(4-nitrostyryl)imidazole 85%
4-Chlorobenzaldehyde 4-(4-Chlorostyryl)-1,2-dimethyl-5-nitroimidazole 75%
4-(Dimethylamino)benzaldehyde 4-[4-(Dimethylamino)styryl]-1,2-dimethyl-5-nitro 92%
2-Thiophenecarboxaldehyde 1,2-Dimethyl-5-nitro-4-[2-(2-thienyl)vinyl]imidazole 68%

Data derived from a study on the synthesis of 2-ethenyl derivatives of 5-nitroimidazole. nih.gov

Alkylation and Arylation Reactions on the Imidazole Nitrogen Atoms

In this compound, the N-1 position is already substituted with a methyl group. Further alkylation or arylation would occur at the N-3 position, resulting in the formation of a cationic imidazolium (B1220033) salt. wikipedia.org While specific examples for this compound are not prevalent in the literature, studies on related nitroimidazoles illustrate the principles of N-alkylation. The alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) is sensitive to reaction conditions such as the base, solvent, and temperature, which can influence the regioselectivity and yield. derpharmachemica.com For instance, the alkylation of 4-nitroimidazole generally proceeds in good yields when using potassium carbonate as the base in acetonitrile (B52724), particularly when heated. derpharmachemica.com Copper-catalyzed Chan-Evans-Lam (CEL) coupling reactions have also been successfully developed for the N-arylation of 2-nitroimidazole with various aryl boronic acids, demonstrating a pathway to N-aryl derivatives. nih.gov

Table 3: Study of N-Alkylation of 4-Nitroimidazole Under Various Conditions at 60°C

Alkylating Agent Base Solvent Yield (%)
Ethyl Bromoacetate K₂CO₃ Acetonitrile 85%
Benzyl Bromide K₂CO₃ Acetonitrile 78%
Methyl Iodide K₂CO₃ Acetonitrile 66%
Ethyl Bromoacetate KOH DMF Low Yield

Data adapted from a regioselective synthesis study of N-alkyl-nitroimidazoles. derpharmachemica.com

This compound as a Synthetic Intermediate

Beyond its own synthesis and derivatization, this compound and its isomers serve as valuable starting materials or intermediates in the construction of more elaborate molecules.

Precursor in Complex Organic Synthesis

The chemical reactivity of the dimethyl-nitroimidazole core makes it a useful precursor in multi-step syntheses. A classic example involves the synthesis of this compound from its amino precursor. google.com In this process, 1,5-dimethyl-2-aminoimidazole hydrochloride is diazotized in the presence of fluoboric acid and sodium nitrite, followed by treatment with sodium nitrite and copper powder to yield the target nitro-compound. google.com

More broadly, the isomeric 1,2-dimethyl-5-nitroimidazole is used as a key intermediate in the synthesis of other compounds. For example, it reacts with 1-benzoylaziridine (B1619006) to form a benzoylated intermediate, which, after being refluxed with hydrobromic acid and reacting with O-methylcarbonochloridothioate, yields the complex product Carnidazole (B1668451). nih.gov These examples underscore the utility of the dimethyl-nitroimidazole scaffold as a foundational element for building more intricate chemical structures.

Building Block for Multifunctional Heterocycles

The this compound scaffold serves as a versatile building block for the synthesis of more complex and multifunctional heterocyclic compounds. Its inherent chemical reactivity, largely dictated by the nitro group and the imidazole ring, allows for various modifications and functionalizations. These transformations are key to developing new molecules with tailored properties.

One significant strategy involves the functionalization at different positions of the imidazole ring to introduce diverse chemical entities. For instance, the nitro group itself can be a precursor to an amino group through reduction. This transformation of a 5-nitroimidazole to a 5-aminoimidazole opens up a plethora of synthetic possibilities, as the resulting amino group can be further derivatized. core.ac.uk

A notable application of this compound analogues is in the construction of compounds with potential biological activity. For example, derivatives of 1,2-dimethyl-5-nitroimidazole have been synthesized and investigated for their antimicrobial properties. researchgate.netjocpr.com The synthetic strategies often involve the modification of a side chain attached to the imidazole ring. For instance, the hydroxyl group of metronidazole (B1676534) (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) can be esterified with various acyl chlorides or anhydrides to produce a library of new compounds. researchgate.netjocpr.com

Furthermore, the 1,2-dimethyl-5-nitroimidazole core, also known as dimetridazole (B1670680), can undergo aldol condensation reactions with various aryl aldehydes. nih.gov This reaction, typically carried out in the presence of a base like sodium ethoxide, leads to the formation of 2-styryl-5-nitroimidazole derivatives, thereby expanding the structural diversity of accessible compounds. nih.gov

The functionalization is not limited to the side chains. Direct modifications on the imidazole ring are also crucial. For example, the synthesis of highly functionalized 5-nitro-1H-imidazoles has been achieved through the reaction of a chloromethylphenyl-substituted 1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reducing agent. mdpi.com This methodology allows for the introduction of alcohol functionalities. mdpi.com

The development of new synthetic methods continues to be an active area of research. For instance, palladium-catalyzed C-H arylation of 4-nitroimidazole derivatives has been developed, demonstrating that the nitro group can direct the regioselectivity of the reaction. researchgate.net While this specific example is for a 4-nitroimidazole, the principles can inform strategies for functionalizing other nitroimidazole isomers.

The following table summarizes some of the synthetic strategies employing this compound analogues as building blocks for multifunctional heterocycles:

Starting Material AnalogueReagents and ConditionsResulting Functionalization/Heterocycle
1,2-dimethyl-5-nitroimidazole (Dimetridazole)Aryl aldehydes, Sodium ethoxide, EthanolSynthesis of 2-styryl-5-nitroimidazole derivatives
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole)Acyl chlorides or Anhydrides, PyridineEsterification of the hydroxyl group
4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazoleAromatic carbonyls, TDAEFormation of alcohol derivatives
2-Benzoyl-1-methyl-5-nitroimidazoleRaney Nickel, H₂Reduction of the nitro group to an amine

These examples highlight the utility of the this compound core and its analogues as foundational structures in the synthesis of a wide array of more complex heterocyclic molecules. The ability to introduce diverse functional groups allows for the fine-tuning of the chemical and physical properties of the final compounds.

Chemical Reactivity and Mechanistic Transformation Studies of 1,5 Dimethyl 2 Nitroimidazole

Reactivity of the Nitro Group

Reductive Transformations and Product Characterization

The reduction of the nitro group on the imidazole (B134444) scaffold is a cornerstone of the biological activity of many nitroimidazole compounds and a versatile synthetic tool. The process can yield different products depending on the reducing agent and reaction conditions, typically involving a stepwise transfer of electrons. The ultimate product of complete reduction is the corresponding amine.

For 1,5-dimethyl-2-nitroimidazole, the corresponding amine, 1,5-dimethyl-2-aminoimidazole , has been synthesized. One reported method involves the conversion of the amine hydrochloride to the 2-nitro derivative via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. google.comgoogle.com The reverse reaction, the reduction of the nitro compound, can be achieved through catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney Nickel. google.comcore.ac.uk The resulting 1,5-dimethyl-2-aminoimidazole free base is noted to be unstable and is typically isolated as its hydrochloride salt. google.com

Studies on closely related analogs provide further insight into the reductive pathways. The electrochemical or radiation-induced reduction of N-alkyl substituted 2-nitroimidazoles, such as 1-methyl-2-nitroimidazole (B155463), is a four-electron process that yields a hydroxyamino derivative, which subsequently isomerizes to a more stable oxime-type structure. tandfonline.com In contrast, the reduction of the isomeric 1,2-dimethyl-5-nitroimidazole with resting cells of Bacteroides fragilis containing the nimA gene proceeds via a six-electron reduction to give the stable amine, 5-amino-1,2-dimethylimidazole. nih.gov

The general mechanism for the biological reduction of nitroimidazoles involves the initial formation of a nitro radical anion, which is a highly reactive species. nih.govresearchgate.net Subsequent steps can lead to nitroso and hydroxylamine (B1172632) intermediates en route to the final amine product. nih.gov

Table 1: Reductive Transformation Products of Selected Nitroimidazoles

Starting Compound Reaction Conditions / Reagent Product Reference
1-Methyl-2-nitroimidazole Radiation-induced reduction (4e⁻) Hydroxyamino derivative / Oxime form tandfonline.com
1,2-Dimethyl-5-nitroimidazole B. fragilis (nimA+) (6e⁻) 5-Amino-1,2-dimethylimidazole nih.gov
2-Benzoyl-1-methyl-5-nitroimidazole Catalytic Hydrogenation (Raney Ni) 5-Amino-2-benzoyl-1-methylimidazole core.ac.uk
1,5-Dimethyl-2-aminoimidazole HCl NaNO₂, HBF₄; then NaNO₂, Cu This compound google.com

Nucleophilic Aromatic Substitution Involving Nitro Displacement

The nitro group at the C2 position can act as a leaving group and be displaced by various nucleophiles. This type of reaction is a form of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the strong electron-withdrawing nature of the nitro group itself and the imidazole ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex).

A green chemistry approach has demonstrated the displacement of the nitro group from various nitroimidazoles using carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, in water without a catalyst. rsc.orgrsc.org The reaction proceeds upon refluxing and is proposed to occur via protonation of the nitro group, which enhances its lability as a leaving group. rsc.orgrsc.org The enol form of the active methylene (B1212753) compound attacks the electron-deficient carbon atom bearing the activated nitro group, leading to its displacement. rsc.org

Studies on 1-alkyl-2-methyl-4,5-dinitroimidazoles have shown that the nitro group at the C4 position can be selectively displaced by cyclic secondary amines like morpholine, piperidine, and pyrrolidine. mdpi.comclockss.org This demonstrates the feasibility of using nitrogen nucleophiles to displace a nitro group on the imidazole ring, with the regioselectivity influenced by steric effects and the solvent. clockss.org While these examples are on dinitroimidazoles, they establish the principle that a nitro group can serve as a nucleofuge in reactions with amines.

Table 2: Nucleophilic Displacement of Nitro Groups in Nitroimidazole Systems

Nitroimidazole Substrate Nucleophile Conditions Product Type Reference
Various 5-Nitroimidazoles 1,3-Dicarbonyl compounds Water, Reflux C-C bond formation (Nitro displacement) rsc.orgrsc.org
1,2-Dimethyl-4,5-dinitroimidazole Piperidine Ethanol, RT 4-Piperidino-1,2-dimethyl-5-nitroimidazole clockss.org
1,2-Dimethyl-4,5-dinitroimidazole Morpholine THF, RT 4-Morpholino-1,2-dimethyl-5-nitroimidazole clockss.org

Electrophilic Reactions of the Nitro Moiety

While the nitro group is strongly electron-withdrawing, the oxygen atoms possess lone pairs of electrons and can act as Lewis bases, reacting with strong electrophiles. The most common electrophilic reaction involving the nitro group is protonation.

Theoretical studies using ab initio computations show that significant negative electrostatic potential is localized on the oxygen atoms of the nitro group in various nitroimidazole isomers. cdnsciencepub.com This inherent basicity makes protonation a key mechanistic step in certain reactions. For instance, in the nucleophilic displacement of the nitro group by carbon nucleophiles, the proposed mechanism suggests that the reaction is initiated by the protonation of one of the nitro group's oxygen atoms. rsc.orgrsc.org This activation step converts the nitro group into a much better leaving group (formally, nitrous acid, HNO₂), thereby facilitating the subsequent nucleophilic attack on the imidazole ring. rsc.orgrsc.org This protonation demonstrates the ability of the nitro moiety to react with an electrophile (H⁺).

Reactivity of the Imidazole Ring System

The imidazole ring in this compound is electron-deficient due to the influence of the C2-nitro group. This deactivation makes electrophilic substitution challenging while rendering the ring more susceptible to nucleophilic attack, particularly at positions bearing a suitable leaving group.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the this compound ring is expected to be difficult. The 2-nitro group, along with the ring nitrogens, strongly deactivates the ring towards attack by electrophiles. lecturio.com Any substitution would be predicted to occur at the C4 position, which is the least deactivated position.

Direct experimental evidence for EAS on this compound is not widely reported. However, studies on the very similar compound, 1-methyl-2-nitroimidazole, demonstrate that EAS is possible, albeit likely requiring forcing conditions. Bromination of 1-methyl-2-nitroimidazole with bromine in acetic acid or with N-bromosuccinimide successfully yields 4-bromo-1-methyl-2-nitroimidazole . rsc.org This reaction confirms that the C4 position is the site of electrophilic attack. Halogenation of 2-nitroimidazole (B3424786) itself is also a known process to prepare starting materials for further derivatization. google.com It can be inferred that this compound would undergo similar halogenation at the C4 position.

Nucleophilic Addition and Substitution Mechanisms

The electron-deficient nature of the imidazole ring in 2-nitroimidazoles makes it a target for nucleophiles, primarily through substitution reactions where a leaving group on the ring is displaced. Nucleophilic addition to the ring itself is less common.

Research on halogenated 2-nitroimidazoles provides significant insight. For example, 4-bromo-1-methyl-2-nitroimidazole reacts with strong carbon nucleophiles like butyllithium. rsc.org This reaction results in substitution at the C5 position, yielding 5-butyl-1-methyl-2-nitroimidazole, though in modest yields. rsc.org This suggests a pathway where strong nucleophiles can attack the ring, possibly through an addition-elimination mechanism or metal-halogen exchange followed by reaction.

The regioselectivity of nucleophilic substitution is a key feature. In studies of 2,4-dihalogeno-1-methyl-5-nitroimidazole, it was found that hard nucleophiles (e.g., methoxide) preferentially attack the C2 position, whereas soft nucleophiles (e.g., thiolates) attack the C4 position. researchgate.net This highlights how the electronic environment of the ring, modulated by the nitro group, directs incoming nucleophiles to specific sites. While this is a 5-nitroimidazole, the principles of hard and soft acid-base theory influencing regiochemistry are broadly applicable.

Radical-nucleophilic substitution (SRN1) pathways have also been documented for nitroimidazole anions, typically involving N-alkylation with species like 2-chloro-2-nitropropane. rsc.org

Ring-Opening and Rearrangement Reactions

The imidazole ring of this compound, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the electronic influence of the nitro group and the substituents on the ring.

Thermal rearrangement of related dinitroimidazoles has been observed. For instance, 1,4-dinitro-1H-imidazole can thermally rearrange to 2,4(5)-dinitro-1H-imidazole. arkat-usa.org While specific studies on the thermal rearrangement of this compound are not extensively detailed in the provided results, the behavior of analogous compounds suggests that migration of the nitro group or ring atoms could occur under sufficient thermal stress.

Ring-opening reactions can be initiated by nucleophilic attack, particularly under harsh conditions or with strong nucleophiles. For example, the reaction of dinitroimidazole with hydrazines can lead to a variety of imidazole ring opening or ring transformation products. arkat-usa.org The presence of the electron-withdrawing nitro group at the C2 position makes the imidazole ring susceptible to such transformations. In some instances, ring-opening and subsequent ring-closing can lead to the formation of different heterocyclic systems. For example, the reaction of 4-alkylidene-2-aryl-5(4)-oxazolones with sodium azide (B81097) can result in ring opening. bu.edu.eg

Reactivity of Methyl Substituents

The methyl groups at the N1 and C5 positions of this compound are not merely passive substituents; they actively participate in and influence the compound's reactivity.

The methyl groups of this compound can be functionalized to introduce new chemical entities, thereby modifying the molecule's properties. While direct functionalization of the methyl groups of this specific compound is not extensively documented, related nitroimidazole derivatives provide insight into potential reactions. For instance, the synthesis of carnidazole (B1668451) involves the reaction of 1,2-dimethyl-5-nitroimidazole with 1-benzoylaziridine (B1619006), leading to a functionalized side chain. nih.gov This suggests that the methyl groups, particularly the one at the C2 position in the analogue, can be a site for chemical modification.

Derivatives of 2-methyl-5-nitroimidazole (B138375) can be synthesized with various functional groups attached to the imidazole ring, indicating the versatility of these positions for chemical modification. jocpr.comresearchgate.net The synthesis of various N-substituted 2-methyl-4-/5-nitroimidazole derivatives further highlights the potential for side-chain functionalization. researchgate.net

The methyl group at the C2 position of related nitroimidazoles can participate in condensation reactions. For example, 1,2-dimethyl-5-nitroimidazole undergoes an aldol (B89426) condensation with various aryl aldehydes in the presence of a base like sodium ethoxide. nih.gov This reaction is a key step in the synthesis of 2-styryl-5-nitroimidazole derivatives. nih.gov

While specific examples of coupling reactions directly at the methyl positions of this compound are not detailed, the general reactivity of methyl groups on heteroaromatic rings suggests that such reactions are plausible. These reactions would likely involve the generation of a reactive intermediate, such as a carbanion, at the methyl position, which could then react with an electrophile.

Interactions with Specific Chemical Reagents

The reactivity of this compound is significantly influenced by its interaction with various chemical reagents, leading to a range of chemical transformations.

Nitroimidazoles, including derivatives similar to this compound, are known to react with thiols. For instance, ronidazole (B806) and dimetridazole (B1670680) react with cysteine under neutral aqueous conditions, resulting in the displacement of the nitro group and the formation of a 5-S-cysteinyl substituted imidazole. cdnsciencepub.com This reaction is accelerated at a higher pH. cdnsciencepub.com The reaction also occurs with glutathione, another important biological thiol, albeit at a slower rate. cdnsciencepub.com This nucleophilic substitution highlights the reactivity of the nitroimidazole core towards soft nucleophiles like thiols.

Computational studies on the reactions of thiols with other compounds, such as hydroperoxides, indicate the complexity of these interactions. whiterose.ac.uk In the context of nitroimidazoles, the reaction with thiols is significant as it can lead to the formation of adducts with biological macromolecules.

Nitroimidazoles are effective ligands for complexation with a variety of metal ions. The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group can act as donor sites. For example, 2-methyl-5-nitroimidazole can form complexes with copper(II), resulting in distorted octahedral geometries. rsc.org In these complexes, the nitroimidazole ligand can act as a bidentate N,O-donor. rsc.org

The coordination chemistry of nitroimidazoles extends to other metals as well. Ruthenium(II) complexes incorporating 5-nitroimidazole have been synthesized, where the nitroimidazole coordinates to the metal center in its imidazolate form. unifi.it Palladium(II) and platinum(II) can also form complexes with nitroimidazole derivatives, typically resulting in square planar geometries. researchgate.net The coordination can occur through the imidazole nitrogen atom. researchgate.net Furthermore, cobalt(II), nickel(II), and zinc(II) have been shown to form coordination compounds with nitroimidazole derivatives, where the ligand coordinates to the metal ion through both a nitrogen atom of the imidazole ring and an oxygen atom of the nitro group. ichem.md

The interaction with metal ions can be further influenced by other substituents on the imidazole ring. For instance, novel metal complexes of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with metal acetates and arylchalcogenylacetates have been synthesized, demonstrating the formation of multi-component complexes. researchgate.net

Reaction Mechanism Predictions and Simulation

Solvent Effects on Reactivity (Theoretical Studies)

Theoretical studies investigating the influence of solvents on the reactivity of nitroimidazole derivatives are crucial for understanding their chemical behavior in various environments. The reactivity of these molecules can be significantly altered by the polarity of the solvent, which affects properties such as energy stability, dipole moment, and electronic structure.

Computational investigations on 1,2-dimethyl-5-nitroimidazole (dimetridazole), an isomer of this compound, have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31++G basis set, incorporating the Solvation Model on Density (SMD) to simulate different solvent environments. researchgate.netdergipark.org.tr These studies reveal a clear correlation between the solvent's dielectric constant and the molecule's properties. researchgate.netdergipark.org.tr As the polarity of the solvent increases, the solvation-free energy decreases, indicating greater stabilization of the molecule in polar media. dergipark.org.tr

Furthermore, key molecular properties that dictate reactivity are shown to be solvent-dependent. The dipole moment, polarizability, and first-order hyperpolarizability of dimetridazole all increase with rising solvent polarity. researchgate.netdergipark.org.tr This suggests that polar solvents enhance the charge separation within the molecule, potentially making it more susceptible to certain types of reactions.

Global reactivity descriptors, which offer a quantitative measure of chemical reactivity, also show systematic changes with solvent polarity. For dimetridazole, the chemical potential and electronegativity were found to increase when moving from non-polar to polar solvents. researchgate.netdergipark.org.tr Conversely, the electrophilicity index decreases in more polar environments. researchgate.netdergipark.org.tr These findings collectively indicate that the solvent plays a critical role in modulating the electronic structure and, consequently, the chemical reactivity of dimethyl-nitroimidazole isomers. researchgate.netdergipark.org.trsci-hub.se The general trends observed for the 1,2-dimethyl-5-nitroimidazole isomer are expected to be broadly applicable to this compound due to their structural similarity.

Table 1: Effect of Solvent on the Dipole Moment and Solvation Free Energy of 1,2-Dimethyl-5-nitroimidazole (Dimetridazole) Data sourced from computational studies using the B3LYP/6-31++G level of theory and the SMD solvation model. researchgate.netdergipark.org.tr

SolventDielectric Constant (ε)Dipole Moment (Debye)Solvation Free Energy (ΔGsolv, kcal/mol)
Gas Phase1.005.8820.00
Heptane1.926.843-8.13
Diethyl Ether4.347.411-10.25
Chloroform4.817.487-10.52
Acetone20.707.893-12.01
Acetonitrile (B52724)37.507.945-12.23
Water78.398.001-12.45

Prediction of Spectroscopic Signatures (Theoretical)

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By calculating the normal modes of vibration, researchers can assign specific spectral bands to the motions of atoms and functional groups.

For 1,2-dimethyl-5-nitroimidazole, comprehensive vibrational analysis has been performed using DFT methods (B3LYP and B3PW91) with extensive basis sets like 6-311++G. nih.gov These calculations provide optimized geometries and theoretical vibrational frequencies that show good agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov The influence of the methyl and nitro groups on the skeletal vibrations of the imidazole ring is a key area of investigation. nih.gov

Similar theoretical studies on the parent compound, 2-nitroimidazole, at the B3LYP/6-311+G(d,p) level of theory, have successfully predicted its IR and Raman spectra in both gas phase and aqueous solution. nih.govmdpi.com These studies provide detailed assignments for the most significant vibrational bands. nih.govmdpi.com For instance, characteristic bands for the 2-nitroimidazole moiety include C-N stretching, C=C stretching, and various modes associated with the nitro group. nih.govmdpi.com Given that this compound contains this same core structure, these predicted signatures serve as a foundational reference. The addition of two methyl groups would introduce new vibrational modes, such as C-H stretching and bending, which would appear in predictable regions of the spectrum.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for 2-Nitroimidazole (Gas Phase, Anharmonic) Data from B3LYP/6-311+G(d,p) calculations. nih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(NO₂)s1385Symmetric NO₂ stretch
ν(NO₂)as1590Asymmetric NO₂ stretch
ν(C-N) + ν(C=C)1345C-N and C=C stretching combination
δ(CH)825C-H out-of-plane bend
ν(NH)3512N-H stretch
ν(CH)3165, 3141C-H stretch

Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict NMR chemical shifts. researchgate.net These predictions are highly valuable for structural elucidation and for understanding the electronic environment of nuclei within a molecule.

Theoretical studies have been conducted on the NMR spectra of metal complexes of dimetridazole (1,2-dimethyl-5-nitroimidazole). researchgate.net These studies report computed ¹H and ¹⁵N chemical shifts at the GIAO-BP86 and -B3LYP levels of theory. researchgate.net A crucial finding from this research is that accurate prediction of NMR parameters, especially for nitrogen atoms involved in coordination, requires the inclusion of both solvation effects (via a polarizable continuum model) and relativistic effects. researchgate.net For the metal-coordinated nitrogen atom in dimetridazole complexes, solvation and relativistic contributions can alter the predicted ¹⁵N chemical shifts by as much as 10–20 ppm, highlighting the necessity of sophisticated computational models. researchgate.net

While specific calculations for this compound are not available, the principles derived from its isomer are directly applicable. A theoretical prediction of its ¹H and ¹³C NMR spectra would start with a geometry optimization, followed by a GIAO calculation. The predicted shifts for the imidazole ring protons and carbons would be influenced by the positions of the two methyl groups and the nitro group. The methyl group attached to the nitrogen (N1) and the methyl group on the carbon (C5) would have distinct chemical shifts, as would the remaining ring proton and carbons, providing a unique spectral fingerprint.

Time-dependent density functional theory (TD-DFT) is a primary computational tool for modeling the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions, which correspond to the absorption of light.

Computational studies on 2-nitroimidazole and its derivatives have provided insight into their electronic states and spectra. mdpi.com The electronic transitions are largely determined by the 2-nitroimidazole moiety. mdpi.com TD-DFT computations reveal that the transition from the gas phase to an aqueous solution can significantly alter the conformational landscape of these molecules, which in turn affects their electronic properties. mdpi.com Core shell excitation and ionization of 2-nitroimidazole have been explored using advanced computational modeling, which validates the interpretation of experimental X-ray absorption spectra. nih.govfrontiersin.org

For 1,2-dimethyl-5-nitroimidazole, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been performed. nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the electronic excitation energy and the molecule's stability. nih.gov The characteristic absorption peak for the nitro-aromatic chromophore in nitroimidazole derivatives is typically observed around 320 nm, corresponding to an n → π* transition. acs.org It is expected that this compound would exhibit a similar absorption profile, with the exact wavelength and intensity of the absorption maximum being modulated by the specific positions of the methyl groups.

Computational Studies on Molecular Interactions (Non-Biological Targets)

While most computational binding studies focus on biological targets like proteins or DNA, the principles of molecular recognition can also be explored with hypothetical or model chemical receptors. Such studies can reveal fundamental aspects of a molecule's interaction potential, such as its ability to participate in hydrogen bonding, coordinate with metal ions, or engage in van der Waals interactions.

For the nitroimidazole class, computational studies have been performed on the interaction of dimetridazole (1,2-dimethyl-5-nitroimidazole) with transition metal ions, which can be considered as model chemical receptors. researchgate.net DFT calculations were used to investigate the geometry and NMR properties of complexes such as [MCl₂(dimetridazole)₂], where M = Zn, Pd, and Pt. researchgate.net In these complexes, the dimetridazole molecule acts as a ligand, coordinating to the metal center, typically through one of the imidazole nitrogen atoms. These theoretical investigations successfully reproduced experimental data and demonstrated that factors like solvation and relativistic effects are key to accurately modeling the interaction. researchgate.net Such studies provide a quantitative understanding of the coordination bonds and the electronic perturbations that occur upon binding.

These findings suggest that this compound would also be an effective ligand for various metal ions. Computational modeling of its binding to a hypothetical receptor, such as a simple metal cation (e.g., Zn²⁺) or a metal complex fragment, would likely show coordination via the N3 nitrogen of the imidazole ring. The binding energy, optimal geometry, and the resulting changes in the ligand's electronic structure could be calculated, providing a detailed picture of its interaction with a simple, non-biological chemical entity.


Computational and Theoretical Chemistry of 1,5 Dimethyl 2 Nitroimidazole

Intermolecular Forces and Crystal Packing Simulations

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the crystal packing and, consequently, the material's physical properties. Computational simulations are powerful tools to explore these interactions and predict crystal structures.

Detailed research into the intermolecular forces of this compound reveals the significant role of hydrogen bonding and van der Waals forces in its crystal lattice. While specific simulation studies on this compound are not extensively documented in publicly available literature, analysis of related nitroimidazole compounds provides a strong basis for understanding its behavior.

In the case of 1-phenyl-4-nitroimidazole, the nitro group is involved in the formation of three weak C−H···O hydrogen bonds, and the unsubstituted imidazole (B134444) nitrogen also participates in hydrogen bonding with a C−H group. acs.org These interactions are confirmed by topological analysis of the electron density. acs.org The electrostatic potential surface of nitroimidazoles typically shows a large electronegative region around the nitro group, which is indicative of its role in forming intermolecular interactions. researchgate.netacs.org

Simulations of crystal packing for nitroimidazole derivatives often employ density functional theory (DFT) calculations. These theoretical approaches can predict stable crystal structures and the energies of intermolecular interactions. For example, in a theoretical study on 3-Nitro-1,2,4-triazol-5-one dimers, the intermolecular interaction energy was calculated, highlighting the dominant contribution of strong hydrogen bonds to the stability of the dimers. sioc-journal.cn

The types and strengths of intermolecular forces observed in related nitroimidazole compounds can be extrapolated to predict the behavior of this compound. The presence of the nitro group and the methyl groups will influence the electrostatic and dispersion interactions, respectively. The C-H bonds of the methyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group of neighboring molecules.

Interactive Data Table: Intermolecular Interaction Analysis of Related Nitroimidazole Compounds

Compound NameTypes of Intermolecular Interactions ObservedKey Findings from Computational Studies
2-nitroimidazole (B3424786) Strong and weak intermolecular hydrogen bonds.Hirshfeld surface analysis quantifies different intermolecular contacts. researchgate.net
1-phenyl-4-nitroimidazole Weak C−H···O and C−H···N hydrogen bonds.Topological analysis confirms the presence of critical points for these bonds. acs.org
3-Nitro-1,2,4-triazol-5-one Strong hydrogen bonds.DFT calculations show significant intermolecular interaction energies. sioc-journal.cn

The crystal packing in this compound is therefore expected to be a result of a network of weak C-H···O and C-H···N hydrogen bonds, alongside van der Waals forces. The specific arrangement will aim to maximize attractive interactions while minimizing steric hindrance from the methyl groups. Crystal packing simulations, though not specifically published for this compound, would likely reveal a densely packed structure stabilized by these intricate intermolecular networks.

Advanced Analytical Methodologies for 1,5 Dimethyl 2 Nitroimidazole

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 1,5-Dimethyl-2-nitroimidazole from complex matrices. The choice of chromatographic method depends on the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of nitroimidazole compounds. sielc.comusda.govnih.gov Method development for this compound would typically involve optimizing several key parameters to achieve efficient separation with good peak symmetry and resolution. sielc.com

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C8 or C18, are commonly employed for the separation of nitroimidazoles due to their ability to separate compounds based on hydrophobicity. researchgate.net For instance, a study on the separation of similar nitroimidazole antibiotics utilized a Newcrom R1 reverse-phase column. sielc.com Another approach for related compounds involved a Phenomenex C8 column. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. A simple mobile phase of water, acetonitrile (B52724), and a phosphoric acid buffer has been used for the isocratic analysis of other nitroimidazole antibiotics. sielc.com Gradient elution, where the mobile phase composition is changed during the analysis, can also be employed to achieve better separation of complex mixtures. For example, a gradient of acetonitrile and 0.01% acetic acid in water has been used for the analysis of nitroimidazole residues.

Detection: Ultraviolet (UV) detection is a common method for the quantification of nitroimidazoles, with a typical detection wavelength around 270 nm to 320 nm, depending on the specific chromophore of the molecule. sielc.comusda.gov

A summary of typical HPLC parameters that could be adapted for this compound analysis is presented below:

ParameterTypical Conditions for Nitroimidazoles
Column Reversed-phase (e.g., C8, C18)
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphoric acid, ammonium (B1175870) acetate) sielc.comsouthampton.ac.uk
Elution Mode Isocratic or Gradient sielc.com
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~270-320 nm sielc.comusda.gov
Injection Volume 10 - 50 µL

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While direct GC analysis of some nitroimidazoles can be challenging due to their polarity and potential thermal degradation, derivatization can be employed to improve their volatility and thermal stability. However, for some nitroaromatic compounds, direct analysis is feasible.

Method development for this compound by GC would involve careful optimization of the following:

Column Selection: A mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (USP G43), has been found suitable for the analysis of related compounds. mdpi.com The column dimensions, such as length, internal diameter, and film thickness, are selected to optimize resolution and analysis time. mdpi.com

Carrier Gas and Flow Rate: Helium is a commonly used carrier gas in GC-MS applications, with a typical flow rate of around 1.5 mL/min. mdpi.com

Temperature Programming: A thermal gradient is often employed to ensure the efficient elution of analytes. An initial oven temperature might be held for a few minutes, followed by a gradual increase to a final temperature, which is then held for a period to ensure all components have eluted. mdpi.com

Injector and Detector Temperatures: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also maintained at an elevated level to prevent condensation of the analytes.

ParameterPotential Conditions for this compound
Column Mid-polar capillary column (e.g., 6% cyanopropylphenyl) mdpi.com
Carrier Gas Helium mdpi.com
Temperature Program Gradient elution (e.g., initial hold at 120°C, ramp to 250°C) mdpi.com
Injector Temperature ~200°C mdpi.com
Detector Mass Spectrometer (MS)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. southampton.ac.ukyoutube.com This technique offers several advantages, including faster analysis times and reduced organic solvent consumption, making it a "greener" alternative to HPLC. southampton.ac.ukyoutube.com

SFC is well-suited for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. southampton.ac.uk The solvating power of the supercritical fluid mobile phase can be adjusted by changing the pressure and temperature, as well as by adding a small amount of an organic modifier. southampton.ac.uk

While specific applications of SFC for this compound are not widely documented, the technique has been successfully applied to the analysis of other nitroaromatic compounds. dtic.mil The development of an SFC method for this compound would involve the optimization of parameters such as:

Stationary Phase: Similar to HPLC, a variety of packed columns can be used in SFC.

Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727).

Pressure and Temperature: These are critical parameters for controlling the density and solvating power of the mobile phase.

Back-pressure Regulator: To maintain the supercritical state of the mobile phase.

SFC can be coupled with various detectors, including mass spectrometry, providing a powerful tool for the analysis of complex mixtures. southampton.ac.uk

Mass Spectrometric Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis and confirmation of nitroimidazole residues in various matrices. nih.govnih.govresearchgate.netnih.govnih.goveuropa.eu This technique involves the coupling of an HPLC system to a tandem mass spectrometer.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and the resulting precursor ion is selected and fragmented. The specific fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of analytes at very low concentrations. nih.goveuropa.eu

For the analysis of nitroimidazoles, LC-MS/MS methods have been developed with limits of quantification in the sub-µg/kg range. nih.govnih.gov A new multi-residue method demonstrated the capability to detect and quantify several nitroimidazoles in turkey muscle tissue at concentrations of ≥ 0.05 ng/g. nih.gov

Confirmation Criteria: The confirmation of this compound in a sample is typically based on two key criteria:

Retention Time: The retention time of the analyte in the sample must match that of a known standard within a specified tolerance. usda.gov

Ion Ratio: The relative abundance of two or more characteristic product ions in the sample must match those of a known standard within a defined tolerance. usda.gov

The choice of ionization method is crucial for obtaining good sensitivity in mass spectrometry. For nitroimidazole compounds, Electrospray Ionization (ESI) is a commonly used technique. usda.govrsc.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar compounds like nitroimidazoles. In positive ion mode, ESI typically produces a protonated molecule, [M+H]+. rsc.org In negative ion mode, it can produce a deprotonated molecule, [M-H]-. rsc.org The choice between positive and negative ion mode depends on the specific compound and the desired sensitivity.

For protonated nitroimidazoles, common fragmentation pathways observed under Collision-Induced Dissociation (CID) include:

Loss of the nitro group (NO2). rsc.org

Loss of nitrous acid (HONO). rsc.org

Cleavage of the side chains attached to the imidazole (B134444) ring. rsc.org

For example, the fragmentation of protonated 1-methyl-5-nitroimidazole (B135252) has been shown to involve the losses of NO2 and HONO. rsc.org Studies on doubly ionized 1-methyl-5-nitroimidazole have shown that methylation can significantly alter the fragmentation patterns, affecting the production of key radicals like NO and NO+. nih.gov

A summary of expected mass spectrometric behavior for this compound is provided below:

ParameterExpected Behavior
Ionization Method Electrospray Ionization (ESI) usda.govrsc.org
Precursor Ion (Positive Mode) [M+H]+
Potential Fragmentation Pathways Loss of NO2, loss of methyl groups, cleavage of the imidazole ring

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of this compound and its potential reaction products or metabolites. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a given ion. This capability is fundamental in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), HRMS can provide detailed structural information. The process involves isolating a precursor ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For nitroimidazole compounds, common fragmentation pathways involve the nitro group (-NO2) and the imidazole ring. Characteristic losses, such as the loss of NO, NO2, or side-chain fragments, are observed. nih.gov

For instance, in the analysis of related nitroimidazoles, the protonated molecular ion [M+H]+ is typically monitored. nih.gov Subsequent fragmentation provides product ions that confirm the integrity of the core structure and the nature of its substituents. By analyzing the precise mass of these fragments, chemists can confirm the structure of known products or identify unknown byproducts and degradation products formed during synthesis or metabolism. This level of detail is critical for ensuring the purity and stability of the target compound.

Spectroscopic Quantification Methods

Spectroscopic methods offer versatile, rapid, and often non-destructive means for the quantification of chemical compounds. Techniques such as UV-Visible, Infrared, and Raman spectroscopy are central to the analytical workflow for this compound.

UV-Visible spectroscopy is a widely used technique for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The nitroimidazole scaffold is an effective chromophore, making this method well-suited for determining the concentration of this compound in solution.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

While the specific λmax for this compound is not widely published, data from analogous nitroimidazole compounds demonstrate the utility of this technique. A study of various nitroimidazole antibiotics showed distinct absorption spectra that can be used for their detection. researchgate.net The λmax for different nitroimidazoles typically falls within the 260-320 nm range, depending on the specific structure and solvent used.

Table 1: Wavelengths of Maximum Absorbance (λmax) for Various Nitroimidazole Compounds
Compoundλmax (nm)Solvent/Conditions
Metronidazole (B1676534)2750.1N HCl
Metronidazole Benzoate2680.1N HCl
Dimetridazole (B1670680)315HPLC Mobile Phase
Ronidazole (B806)315HPLC Mobile Phase
Tinidazole (B1682380)315HPLC Mobile Phase

Infrared (IR) and Raman spectroscopy are powerful process analytical technology (PAT) tools used for real-time, in-situ monitoring of chemical reactions. nih.gov These techniques provide molecular-level information by probing the vibrational modes of molecules. Since IR and Raman spectroscopy are non-destructive and can be implemented using fiber-optic probes, they allow for continuous monitoring without the need for sampling, thereby preserving the integrity of the reaction. cardiff.ac.uk

In the context of synthesizing or studying the reactions of this compound, these spectroscopic methods can track the consumption of reactants and the formation of products. This is achieved by monitoring the intensity of characteristic vibrational bands over time. Key functional groups in the molecule have distinct vibrational frequencies:

Nitro Group (NO2): The nitro group exhibits strong and characteristic symmetric and asymmetric stretching vibrations. These typically appear in the IR and Raman spectra in the regions of 1560–1500 cm⁻¹ (asymmetric) and 1360–1300 cm⁻¹ (symmetric). The intensity of these peaks is directly proportional to the concentration of the nitro-containing compound.

Imidazole Ring: The C=N and C-N stretching vibrations within the imidazole ring also produce characteristic peaks that can be monitored.

Methyl Groups (CH3): The C-H stretching and bending vibrations of the methyl groups provide additional spectral markers. osti.gov

Computational studies on the parent compound, 2-nitroimidazole (B3424786), have detailed the assignment of its most representative vibrational bands in both IR and Raman spectra, providing a foundational understanding for its derivatives. nih.gov By tracking changes in these specific spectral regions, researchers can gain insights into reaction kinetics, identify reaction endpoints, and detect the formation of intermediates, leading to improved process control and optimization. nih.gov

Method Validation and Quality Control in Analytical Chemistry

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. omicsonline.org Method validation establishes, through documented evidence, that the procedure's performance characteristics meet the requirements for the intended analytical applications. For the quantification of this compound, key validation parameters are defined by guidelines from bodies such as the International Council for Harmonisation (ICH).

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like LC-MS/MS, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and by comparing results from blank and spiked matrices.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of data from at least five standards of known concentrations. The correlation coefficient (r²) is expected to be close to 1.00. For example, in validated LC-MS/MS methods for other nitroimidazoles, linearity is often confirmed with r² values greater than 0.99 over the specified concentration range. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. Acceptable recovery ranges are typically between 80% and 120%. Validated methods for nitroimidazoles in biological matrices have demonstrated accuracies in the range of 93% to 123% and 101% to 108%. nih.govresearchgate.net

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for the LOQ is commonly set at ≥ 10. For regulatory purposes, particularly in residue analysis, the concepts of decision limit (CCα) and detection capability (CCβ) are used, which are statistically derived limits to ensure confidence in the results. nih.gov

The table below presents typical validation parameters from a validated LC-MS/MS method for a range of nitroimidazole compounds, which are representative of the performance characteristics expected for a method developed for this compound.

Table 2: Representative Validation Parameters for Nitroimidazole Analysis by LC-MS/MS
ParameterPerformance MetricTypical Value/RangeReference
Linearity Correlation Coefficient (r²)> 0.998 uu.nl
Concentration Range0.5 - 1000 ng/mL uu.nl
Accuracy Recovery (%)101% - 108% nih.gov
Precision Inter-assay CV%4.9% - 15.2% nih.gov
Detection Limits Decision Limit (CCα)0.5 - 1.6 ng/mL nih.gov
Detection Capability (CCβ)0.8 - 2.6 ng/mL nih.gov

CV% = Coefficient of Variation

Robustness and Reproducibility Assessments

The validation of analytical methodologies for nitroimidazole compounds, including this compound, necessitates rigorous evaluation of robustness and reproducibility to ensure the reliability of results across various operational conditions. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, while reproducibility assesses the consistency of results across different laboratories, analysts, and equipment.

Robustness is a critical parameter examined during method development to anticipate the method's performance in different environments. omicsonline.orgfda.gov Studies on the analytical methods for the broader class of nitroimidazoles often involve varying several key factors to determine their impact on the results. For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) methods, minor changes are intentionally introduced to parameters such as the pH of the mobile phase, the composition of the mobile phase (e.g., percentage of acetonitrile), and the temperature of the analytical column. researchgate.net The stability of the analytical solution and the duration of extraction steps are also commonly assessed. nih.gov The outcomes of these tests are typically evaluated by observing the effect on system suitability parameters like peak retention time, resolution, and efficiency. omicsonline.org

Reproducibility is demonstrated through precision studies, which are categorized into repeatability (intra-assay precision) and intermediate precision (inter-assay or intra-laboratory ruggedness). omicsonline.orgjddtonline.info Repeatability is determined by analyzing the same sample multiple times under identical conditions over a short period. Intermediate precision involves assessing variations within the same laboratory, such as using different analysts, different equipment, or conducting the analysis on different days. mdpi.com For multi-residue methods developed for nitroimidazoles, these assessments are crucial and are often performed in accordance with guidelines such as the EU Commission Decision 2002/657/EC. sigmaaldrich.comsigmaaldrich.com

The following tables summarize findings from validation studies on analytical methods for the nitroimidazole class of compounds, which provide a framework for the expected performance of methods for this compound.

Table 1: Parameters Varied in Robustness Testing for Nitroimidazole Analysis

Parameter Varied Typical Variation Monitored Outcome Reference
Mobile Phase Composition ± 2% change in organic solvent ratio Retention Time, Peak Shape, Resolution researchgate.net
pH of Mobile Phase ± 0.1-0.2 units Retention Time, Peak Asymmetry researchgate.net
Column Temperature ± 2-5 °C Retention Time, Separation Efficiency researchgate.net
Flow Rate ± 0.1 mL/min Retention Time, Peak Area omicsonline.org

Table 2: Summary of Precision Data from Reproducibility Studies on Nitroimidazoles

Analytical Method Matrix Precision Type Result (RSD% or CV%) Reference
UHPLC-MS/MS Aquaculture Tissue Within-Laboratory Reproducibility 2.3 - 14.0% sigmaaldrich.comsigmaaldrich.com
LC-MS/MS Beeswax Intermediate Precision < 13.8% nih.gov
LC-MS/MS Lyophilised Pork Meat Repeatability 4 - 12% nih.govresearchgate.net
LC-MS/MS Lyophilised Pork Meat Intermediate Precision 2 - 9% nih.govresearchgate.net
LC-MS/MS Pig Plasma Repeatability (CVr) 2.49 - 13.39% researchgate.net
LC-MS/MS Pig Plasma Intra-laboratory Reproducibility (CVRW) 2.49 - 16.38% researchgate.net
UPLC-MS/MS Fish Muscle Tissue Repeatability 4 - 17% researchgate.net

These assessments confirm that the established analytical methods for nitroimidazoles are robust and produce reproducible results, which is a prerequisite for their application in routine screening, quantification, and confirmation in monitoring programs. researchgate.netnih.gov

Applications of 1,5 Dimethyl 2 Nitroimidazole in Materials Science and Advanced Chemical Systems

Role in Functional Materials

The application of nitroimidazole derivatives extends to the creation of functional materials where their specific chemical and physical properties are harnessed. These applications range from their incorporation into complex polymer structures to their use in surface modifications and optical materials.

Integration into Polymer Matrices

Nitroimidazoles can be integrated into polymer matrices to create materials with specialized properties. One approach involves the use of molecularly imprinted polymers (MIPs) for the selective extraction and purification of 5-nitroimidazoles from various samples. nih.gov These MIPs are created by polymerizing functional monomers around a template molecule (in this case, a nitroimidazole derivative). This process creates cavities within the polymer that are specific to the template, allowing for high selectivity. nih.gov Methods utilizing these polymers have been shown to be simple, fast, and effective, providing high recovery and clean extracts. nih.gov

Another related application involves the integration of zeolitic imidazolate framework (ZIF) materials into polymer fibers. For instance, ZIF-8, which uses an imidazolate linker, has been incorporated into polyacrylonitrile (B21495) (PAN) fibers through electrospinning. mdpi.com While not specific to 1,5-Dimethyl-2-nitroimidazole, this demonstrates the principle of using imidazole-based structures within polymer composites. Such strategies are explored for applications like carbon capture, where modifying the imidazole (B134444) linker (e.g., with nitro groups) can enhance CO2 uptake. mdpi.com

Use in Coatings and Surface Modifications

The ability to alter the surface properties of materials is a critical aspect of materials engineering. iaea.org Functional molecules can be applied as coatings or used for surface modification to enhance properties such as durability, reactivity, or resistance to corrosion. While specific research detailing the use of this compound in coatings and surface modifications is not extensively documented in the available literature, the functional groups present in the molecule suggest potential applicability. The nitro and imidazole groups could influence adhesion, surface energy, and electronic properties, making it a candidate for specialized surface treatments.

Properties in Dyes and Optical Applications (General Nitroimidazoles)

The electronic structure of the nitroimidazole core makes it a candidate for use in dyes and optical materials. The nitro group acts as a strong electron-withdrawing group, which can lead to significant intramolecular charge transfer, a key characteristic for many chromophores. Imidazole and its derivatives have been used to design fluorescent dyes that exhibit large Stokes shifts. researchgate.net

Furthermore, 2-nitroimidazole (B3424786) derivatives have been a focus in the development of agents for optical imaging. nih.gov These compounds are often used in hypoxia imaging, where the nitro group is reduced in low-oxygen environments, leading to a detectable signal. nih.gov This principle is being explored for creating multimodal agents that combine imaging with therapeutic applications, such as photodynamic therapy. nih.gov The specific absorption and emission characteristics are crucial for these applications and are dictated by the molecular structure of the nitroimidazole derivative. nih.gov

High-Energy Materials Research (as a class of nitroimidazoles)

Nitroimidazoles are a significant class of compounds in the field of high-energy materials research. Their high nitrogen content, thermal stability, and the energy released upon decomposition make them attractive for developing new explosives and propellants. tandfonline.commdpi.com The imidazole ring offers superior thermal stability compared to other nitrogen heterocycles like pyrazoles or tetrazoles. tandfonline.com

Energetic Properties of Nitroimidazole Derivatives

Nitroimidazole derivatives are investigated for their potential to create high-density, low-sensitivity energetic materials. mdpi.com The goal is to achieve a balance between high performance (e.g., detonation velocity and pressure) and enhanced safety (e.g., low sensitivity to impact and friction). mdpi.comtandfonline.com

Key energetic properties of these derivatives include:

High Density: Fused-ring structures containing nitroimidazole can lead to materials with very high densities (e.g., 2.35 - 2.49 g/cm³), which is a desirable trait for energetic materials. mdpi.com

Thermal Stability: Many nitroimidazole derivatives exhibit high decomposition temperatures, often exceeding 290 °C, making them suitable for applications as heat-resistant explosives. mdpi.com

Detonation Performance: The detonation pressure and velocity of some nitroimidazole derivatives can exceed those of conventional explosives like TNT. For example, certain trinitroimidazole-substituted polynitrobenzenes are predicted to have a detonation pressure of 33 GPa, surpassing that of TATB (31.1 GPa). tandfonline.comtandfonline.com

Low Mechanical Sensitivity: A crucial aspect for safety, many nitroimidazole-based energetic materials show low sensitivity to impact (>40 J) and friction (>360 N), making them safer to handle and store. mdpi.com

Table 1: Comparison of Energetic Properties of Nitroimidazole Derivatives and Standard Explosives

Compound/Derivative Density (g/cm³) Decomposition Temp. (°C) Detonation Pressure (GPa) Detonation Velocity (km/s) Impact Sensitivity (J)
Nitroimidazole Fused Ring (Compound 1) mdpi.com 2.49 292.4 20.6 6.637 > 40
Nitroimidazole Fused Ring (Compound 2) mdpi.com 2.35 311.3 19.1 6.472 > 40
Trinitroimidazole-polynitrobenzene tandfonline.comtandfonline.com 1.88 - 33 - -
TNT (Trinitrotoluene) mdpi.com 1.65 ~290 19.5 6.9 15
TATB (Triaminotrinitrobenzene) tandfonline.comtandfonline.com 1.94 > 300 31.1 7.35 50

Synthesis of Energetic Co-Crystals and Salts

A modern strategy in energetic materials research is the formation of energetic co-crystals and salts. nih.gov This approach involves crystallizing two or more different molecules together in a single crystal lattice to create a new material with tailored properties. researchgate.net This method is often preferred over synthesizing entirely new molecules, as it can modify the properties of existing energetic materials to bridge the gap between energy and safety. nih.govresearchgate.net

Nitroimidazoles are used as co-formers in this process. nih.gov For instance, the high acidity of some nitroimidazole compounds, like 4,4′,5,5′-tetranitro-2,2′-biimidazole (TNBI), can be mitigated through co-crystallization, which also reduces properties like hygroscopicity, making the material easier to handle and store. cdnsciencepub.com

Methods for synthesizing energetic co-crystals include:

Grinding Methods: Components are mixed and processed in a ball mill or with a mortar and pestle. A small amount of solvent can be added in wet grinding to improve the reaction rate and crystallinity. nih.gov

Self-Assembly: This technique involves the solvent-induced self-assembly of an energetic crystal with a co-former, leading to the formation of the co-crystal. nih.gov

The formation of energetic salts is another approach, where the acidic protons on the nitroimidazole ring are reacted to form ionic salts with desirable energetic and stability properties. nih.gov These salts can exhibit excellent thermal stability, high density, and low shock sensitivity, with performance comparable or superior to standard explosives like RDX. nih.gov

Applications in Catalysis and Chemical Reagents

The potential utility of this compound in catalysis and as a chemical reagent is an area that warrants significant investigation. The electronic properties conferred by the nitro group, combined with the steric and electronic influence of the two methyl groups on the imidazole ring, suggest a unique reactivity profile that could be harnessed in various chemical processes.

Ligand Design for Metal-Catalyzed Reactions

The presence of a nitro group at the 2-position would significantly influence the electronic properties of the imidazole ring, making it more electron-withdrawing. This could, in turn, affect the stability and reactivity of the resulting metal complexes. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ancillary ligands plays a crucial role in the efficiency of the catalytic cycle. A more electron-deficient ligand could potentially modulate the reductive elimination step, a key process in many cross-coupling reactions.

Future research in this area could involve the synthesis of novel metal complexes incorporating this compound and their subsequent evaluation in a range of catalytic transformations, such as Suzuki-Miyaura, Heck, and C-H activation reactions. A systematic study of the coordination chemistry of this compound with various transition metals would be a critical first step in unlocking its potential in this domain.

Table 1: Potential Areas of Investigation for this compound in Metal-Catalyzed Reactions

Catalytic ReactionPotential Role of this compound LigandMetal Center
Suzuki-Miyaura CouplingModulating reductive elimination and catalyst stabilityPalladium, Nickel
Heck ReactionInfluencing the regioselectivity and efficiencyPalladium
C-H ActivationDirecting group and electronic modifierRhodium, Iridium, Palladium
HydrogenationEnhancing catalyst activity and selectivityRuthenium, Rhodium

Use as a Reagent in Organic Transformations

The application of this compound as a direct reagent in organic transformations is another underexplored facet of its chemistry. The inherent reactivity of the nitroimidazole core suggests several possibilities for its use as a building block or a reactive intermediate in the synthesis of more complex molecules.

The nitro group, a versatile functional group, can participate in a variety of chemical reactions. For example, it can be reduced to an amino group, which can then be further functionalized. This transformation would provide access to a range of 1,5-dimethyl-2-aminoimidazole derivatives, which could serve as precursors to novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Furthermore, the imidazole ring itself can undergo various substitution reactions. The development of methodologies for the selective functionalization of the C4 position of this compound could open up avenues for the synthesis of a diverse library of substituted nitroimidazoles. These compounds could then be screened for various biological activities or utilized as monomers in the synthesis of novel polymers.

Table 2: Potential Organic Transformations Involving this compound

TransformationReagent/ConditionsPotential Product
Reduction of Nitro GroupH₂, Pd/C or SnCl₂, HCl1,5-Dimethyl-2-aminoimidazole
Nucleophilic Aromatic SubstitutionStrong nucleophilesSubstituted 1,5-dimethyl-2-nitroimidazoles
C-H FunctionalizationTransition metal catalystsC4-functionalized 1,5-dimethyl-2-nitroimidazoles
Ring-opening reactionsStrong acids or basesNovel acyclic compounds

Environmental Chemical Fate and Abiotic Degradation Mechanisms

Photodegradation Pathways

Photodegradation, involving the absorption of light, can be a significant pathway for the transformation of organic compounds in sunlit surface waters and the atmosphere. This can occur through direct absorption of photons or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule itself, leading to its decomposition. Studies on various nitroimidazole derivatives indicate that direct photodegradation via UV radiation is generally a slow and inefficient process. For instance, research on four different nitroimidazoles revealed very low quantum yields, which signifies a low efficacy of transformation upon direct photon absorption nih.gov. The degradation kinetics for several 4- and 5-nitroimidazoles have been observed to follow first-order kinetics researchgate.net. However, the doses of UV radiation typically used for water disinfection are often insufficient to achieve significant removal of this class of pharmaceuticals, necessitating higher irradiation doses or extended exposure times nih.gov. For some nitroimidazoles, no significant degradation has been observed under UV irradiation alone.

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive chemical species that then degrade the target compound. In natural aquatic environments, dissolved organic matter (DOM), such as humic, tannic, and gallic acids, can act as photosensitizers. These components can either promote or inhibit degradation. For example, they can lead to the photoproduction of hydrogen peroxide (H₂O₂), which in turn can generate highly reactive hydroxyl radicals (•OH) that readily attack organic pollutants nih.gov. The effect of these DOM components can vary; for instance, gallic acid was found to have a different impact on the degradation rate of metronidazole (B1676534) compared to tannic or humic acids, enhancing the rate at low concentrations nih.gov. The chemical composition of the water matrix also influences the rate of photodegradation, with the filter effect of constituents in complex waters like wastewater potentially slowing the process nih.gov.

Chemical Hydrolysis and Solvolysis Studies

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of nitroimidazoles to hydrolysis is highly dependent on the solution's pH and the specific structure of the compound. Generally, many nitroimidazoles exhibit considerable stability in acidic and neutral aqueous solutions but are more susceptible to degradation under alkaline conditions researchgate.net.

A stability study on several 5-nitroimidazoles at 40°C provided the following insights:

Metronidazole and Secnidazole were found to be stable for up to 1000 hours in aqueous solutions with pH values of 2.62, 5.56, and 8.21 mdpi.com.

Ornidazole (B1677491) experienced degradation in all tested solutions, with the greatest loss (23%) observed in water at pH 5.56 mdpi.com.

Tinidazole (B1682380) was stable at pH 2.62 but degraded in solutions at pH 5.56 and 8.21 mdpi.com.

Degradation in the presence of other solvents (solvolysis) has also been noted. For example, tinidazole was observed to degrade in a methanol (B129727) solution mdpi.com. The degradation products can include simpler compounds; for instance, 2-methyl-5-nitroimidazole (B138375) has been identified as a degradation product of tinidazole under certain conditions mdpi.com.

Stability of 5-Nitroimidazoles in Aqueous Solutions at 40°C

CompoundpH 2.62pH 5.56pH 8.21Reference
MetronidazoleStableStableStable mdpi.com
SecnidazoleStableStableStable mdpi.com
OrnidazoleDegradesDegrades (Highest Loss)Degrades mdpi.com
TinidazoleStableDegradesDegrades mdpi.com

Oxidation and Reduction in Environmental Matrices (Chemical Mechanisms)

Oxidation and reduction reactions are critical in determining the environmental fate of nitroimidazoles. The electron-withdrawing nitro group makes the imidazole (B134444) ring susceptible to reduction, particularly in anoxic environments, while the aromatic ring can be attacked by powerful oxidizing agents.

Advanced Oxidation Processes (AOPs) that generate highly reactive radicals like the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻) are effective in degrading nitroimidazoles.

Hydroxyl Radical (•OH): The reaction of 4-nitroimidazole (B12731) with •OH radicals has been shown to be rapid. The primary degradation pathway involves the addition of the hydroxyl radical to the imidazole ring, leading to the formation of hydroxylated products. Computational studies suggest that •OH addition is most likely to occur at the C2 and C5 positions of the imidazole ring.

Sulfate Radical (SO₄•⁻): Sulfate radical-based AOPs have also demonstrated high efficiency in degrading a range of nitroimidazole compounds. The degradation kinetics are typically rapid, following first-order rate laws. The presence of dissolved organic matter can influence these reactions, sometimes accelerating the degradation through the action of secondary radicals.

Degradation under oxidative stress, such as in the presence of hydrogen peroxide, has been confirmed for several nitroimidazoles. Metronidazole and secnidazole, while stable in aqueous solutions, degrade in the presence of 3% H₂O₂ mdpi.com.

In anoxic or hypoxic (low oxygen) environments, such as in some sediments, groundwater, and wastewater treatment sludge, the primary degradation pathway for nitroimidazoles is the reduction of the nitro group. This process is a key mechanism for both their biological activity and their environmental breakdown.

The chemical reduction can be modeled by the reaction with zero-valent iron (nZVI), a strong reducing agent used in environmental remediation. Studies on ornidazole have shown that it can be almost completely degraded by nZVI particles within 30 minutes under acidic to neutral pH conditions rsc.org. The degradation follows pseudo-first-order kinetics, and the rate is enhanced at lower pH values rsc.org.

The general reductive pathway is believed to proceed as follows:

A one-electron reduction of the nitro group (R-NO₂) forms a nitro radical anion (R-NO₂•⁻).

In the absence of oxygen, this radical anion can undergo further reduction steps.

These subsequent reductions can form a nitroso (R-NO) derivative, a hydroxylamine (B1172632) (R-NHOH) derivative, and ultimately the corresponding amine (R-NH₂).

These reduced intermediates, particularly the hydroxylamine, are reactive and can covalently bind to organic matter in the environmental matrix. This reductive transformation fundamentally alters the structure and properties of the original compound, typically leading to detoxification.

Sorption and Transport in Non-Biological Environmental Compartments

The environmental fate of 1,5-Dimethyl-2-nitroimidazole, particularly its sorption and transport in non-biological compartments, is primarily governed by its physicochemical properties and the characteristics of the surrounding environmental matrix, such as soil composition and aquatic chemistry. Due to a lack of specific experimental data for this compound, its behavior is often inferred from studies of other nitroimidazole isomers and the broader class of nitroaromatic compounds.

Sorption is a key process that influences the mobility and bioavailability of chemical compounds in the environment. It involves the partitioning of a substance between the solid and liquid phases, such as soil or sediment and water. The transport of a chemical refers to its movement through various environmental compartments, which is significantly affected by its sorption characteristics.

For nitroaromatic compounds, sorption in soil and sediment is influenced by several factors, including the organic carbon content, clay mineralogy, and pH of the solid matrix. cdc.gov The nitro group, being electron-withdrawing, plays a significant role in the interaction of these compounds with environmental surfaces.

Research on various nitroaromatic compounds has shown that they can exhibit a range of mobility in soil. For instance, compounds with lower soil organic carbon-water (B12546825) partition coefficients (Koc) are generally more mobile and have a higher potential to leach into groundwater. Conversely, compounds with higher Koc values are more likely to be sorbed to soil particles, reducing their transport potential. cdc.gov The interaction between the electron-accepting nitroaromatic compounds and the electron-donating surfaces of clay minerals can also contribute to their sorption. cdc.gov

The transport of nitroaromatic compounds in the subsurface is a complex process. Column studies with various nitroaromatics have demonstrated that their movement is not uniform and can be influenced by interactions within multi-compound systems, leading to different breakthrough patterns. witpress.com The presence of other contaminants can affect the sorption and, consequently, the transport of a specific nitroaromatic compound.

Given the absence of specific studies on this compound, the following table presents representative sorption data for other nitroaromatic compounds to provide a comparative context for its potential environmental behavior. It is important to note that these values are for analogue compounds and may not directly reflect the sorption characteristics of this compound.

Table 1: Soil Sorption Coefficients for Analogue Nitroaromatic Compounds

Compound NameSoil Organic Carbon-Water Partition Coefficient (Koc) [L/kg]Mobility Class
1,3-Dinitrobenzene (1,3-DNB)213.8Moderate
1,3,5-Trinitrobenzene (1,3,5-TNB)75.86High

Data sourced from studies on related nitroaromatic compounds and are intended for comparative purposes only. cdc.gov

The following table lists the chemical compounds mentioned in this article.

Q & A

Q. How to design SAR studies for nitroimidazole libraries?

  • Methodological Answer : Employ a factorial design to vary substituents (e.g., alkyl chains, halogens) systematically. Principal component analysis (PCA) reduces dimensionality, while QSAR models (e.g., CoMFA) map steric/electronic contributions to activity .

Ethical and Reproducibility Considerations

Q. How to address batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Implement strict QC protocols: ≥95% purity (HPLC), endotoxin testing (LAL assay), and third-party validation. Open-access repositories (e.g., Zenodo) enable raw data sharing to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.